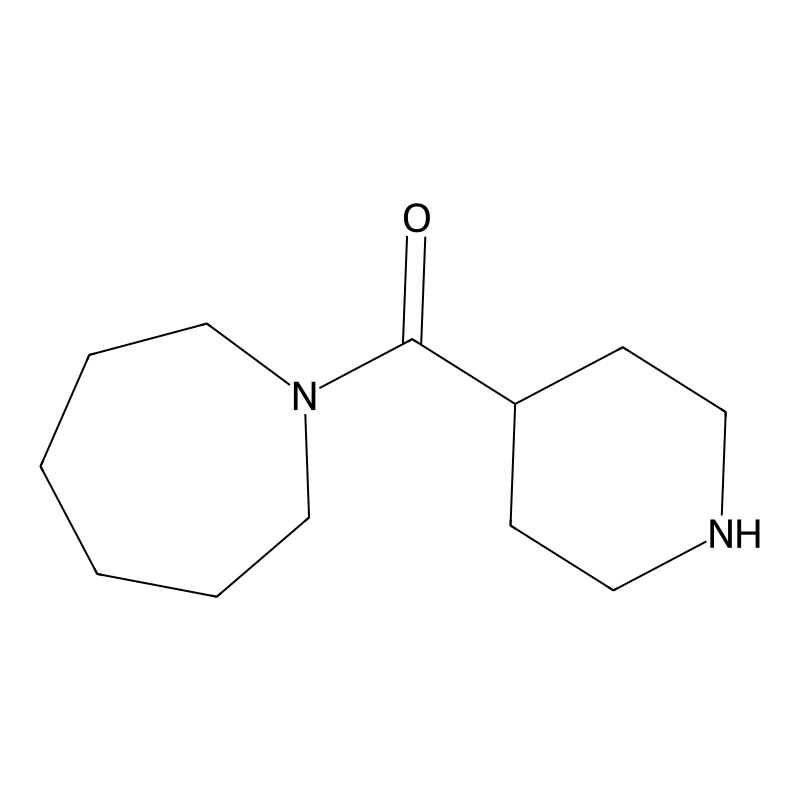

1-(Piperidin-4-ylcarbonyl)azepane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Some commercial suppliers offer 1-(Piperidin-4-ylcarbonyl)azepane, indicating its potential use in research settings [, ]. These sources provide basic information such as CAS number and melting point but no details on specific research applications.

Structural Similarity

In the absence of specific research on 1-(Piperidin-4-ylcarbonyl)azepane, scientists might explore its potential applications based on its structural similarity to other molecules. Azepane and piperidine rings are common functional groups found in many biologically active molecules [, ]. Research on these similar structures might provide clues for potential applications of 1-(Piperidin-4-ylcarbonyl)azepane.

1-(Piperidin-4-ylcarbonyl)azepane is a heterocyclic compound characterized by a seven-membered azepane ring fused with a piperidine ring. This compound, with the chemical formula , has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both piperidine and azepane rings contributes to its diverse reactivity and interaction capabilities, making it a valuable subject of study in various scientific fields, particularly in drug development and organic synthesis .

There is currently no scientific literature available describing a specific mechanism of action for 1-(Piperidin-4-ylcarbonyl)azepane.

Due to the lack of specific information on 1-(Piperidin-4-ylcarbonyl)azepane, it is advisable to handle it with caution assuming similar properties to other small organic molecules. This includes:

- Potential skin and eye irritation: Amides can cause irritation upon contact [].

- Potential respiratory irritation: Inhalation of dust or vapors should be avoided [].

- Unknown flammability and reactivity: Since no data is available, it is best to assume standard laboratory safety protocols for handling organic compounds.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides .

- Reduction: Reduction reactions can convert this compound into its reduced forms, typically employing reducing agents like lithium aluminum hydride .

- Substitution: This compound is also amenable to nucleophilic substitution reactions where one functional group can be replaced by another, often using halogens or acids as reagents .

The specific products formed from these reactions depend on the conditions and reagents used, such as yielding alcohols or ketones through oxidation and reduction processes .

1-(Piperidin-4-ylcarbonyl)azepane exhibits a range of biological activities that make it a candidate for further research. Studies indicate that it possesses antitumor, antiviral, and antibacterial properties. Its unique structure enhances its interaction with biological targets, potentially leading to the modulation of various biochemical pathways. The compound's ability to bind to specific enzymes or receptors may alter their activity, resulting in therapeutic effects against diseases such as cancer and infections .

The synthesis of 1-(Piperidin-4-ylcarbonyl)azepane can be achieved through various methods:

- Cyclization Reactions: One common synthetic route involves the reaction of piperidine with azepane under controlled conditions, often requiring a catalyst and specific temperature settings to ensure product formation .

- Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to maximize yield and purity. Techniques such as purification and crystallization are typically utilized to obtain the compound in its desired form .

This compound has a wide array of applications across different fields:

- Medicinal Chemistry: Due to its potential therapeutic effects, it is explored for use in developing new drugs targeting various diseases, including cancer and neurological disorders .

- Chemical Research: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals, contributing to advancements in chemical research and development .

- Material Science: Its unique properties make it useful in developing new materials and chemical processes within industrial applications .

Research into the interaction mechanisms of 1-(Piperidin-4-ylcarbonyl)azepane highlights its ability to engage with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to altered cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic applications and guiding further studies on its efficacy against various diseases .

1-(Piperidin-4-ylcarbonyl)azepane can be compared with several similar compounds that share structural features but differ in their properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Piperidine | Six-membered ring containing one nitrogen atom | Widely used in pharmaceuticals; simpler structure |

| Azepane | Seven-membered ring containing one nitrogen atom | Known for flexibility; lacks the piperidine component |

| Piperine | Alkaloid found in black pepper | Known for antioxidant properties; distinct biological activity |

The uniqueness of 1-(Piperidin-4-ylcarbonyl)azepane lies in its fused ring structure that combines the properties of both piperidine and azepane. This structural configuration enhances its biological activities and potential therapeutic applications compared to its analogs .

1-(Piperidin-4-ylcarbonyl)azepane possesses the molecular formula C₁₂H₂₂N₂O and exhibits a molecular weight of 210.32 grams per mole. The compound is characterized by its unique bicyclic structure comprising a hexahydro-1H-azepine ring system linked through a carbonyl group to the 4-position of a piperidine ring. The Chemical Abstracts Service has assigned this compound the registry number 86542-89-4, which serves as its primary identification marker in chemical databases and literature. The MDL number MFCD03372514 provides additional database reference for this compound.

The compound exists under several synonymous designations including azepan-1-yl-piperidin-4-yl-methanone, 1-azepanyl(4-piperidinyl)methanone, and 1-(4-piperidylcarbonyl)azepane. These alternative names reflect different nomenclature conventions used across various chemical databases and research publications. The systematic International Union of Pure and Applied Chemistry name emphasizes the carbonyl linkage between the two ring systems, highlighting the ketone functionality that serves as the connecting bridge between the azepane and piperidine moieties.

Molecular Properties and Computational Data

Computational chemistry analyses have revealed important molecular descriptors for 1-(Piperidin-4-ylcarbonyl)azepane. The topological polar surface area measures 32.34 square angstroms, indicating moderate polarity characteristics. The logarithm of the partition coefficient (LogP) value of 1.3886 suggests favorable lipophilicity properties for potential biological membrane permeation. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, contributing to its interaction capabilities with biological targets. Additionally, the compound exhibits one rotatable bond, indicating relatively restricted conformational flexibility around the carbonyl linkage.

International Union of Pure and Applied Chemistry Name

The systematic International Union of Pure and Applied Chemistry name for this compound is azepan-1-yl(piperidin-4-yl)methanone [1]. This nomenclature follows the standard conventions for naming organic compounds containing heterocyclic rings and carbonyl functional groups. The name reflects the structural composition of the molecule, which consists of an azepane ring connected to a piperidine ring through a methanone (carbonyl) linkage.

Alternative Nomenclature Systems

The compound is known by several alternative names in chemical literature and databases [2] [1] [3]. The most commonly encountered alternatives include 1-azepanyl(piperidin-4-yl)methanone, 1-azepanyl(4-piperidinyl)methanone, and 1-(piperidine-4-carbonyl)azepane [2] [3] [4]. Additional systematic names include methanone, hexahydro-1H-azepin-1-yl-4-piperidinyl and azaperhydroepinyl 4-piperidyl ketone [3] [4] [5].

Chemical Identification

Registry Numbers and Database Identifiers

The Chemical Abstracts Service registry number for this compound is 86542-89-4 [2] [1] [3]. This unique identifier is universally recognized across chemical databases and regulatory systems. The compound is also cataloged in the PubChem database under the Compound Identification number 2794691 [1] [3] [4]. Additional database identifiers include the Molecular Design Limited number MFCD03372514 [2] [3] [4] [5].

Molecular Formula and Structure

The molecular formula of 1-(Piperidin-4-ylcarbonyl)azepane is C₁₂H₂₂N₂O [2] [1] [3]. The structure consists of a seven-membered azepane ring connected to a six-membered piperidine ring through a carbonyl group at the 4-position of the piperidine ring [1]. The molecular weight is 210.321 grams per mole [2] [3] [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O [2] |

| Molecular Weight | 210.321 g/mol [2] [3] |

| Exact Mass | 210.172156 g/mol [1] |

| Chemical Abstracts Service Number | 86542-89-4 [2] [1] |

| PubChem Compound Identification | 2794691 [1] [3] |

| Molecular Design Limited Number | MFCD03372514 [2] [3] |

Structural Descriptors

The Simplified Molecular Input Line Entry System representation for this compound is C1CCCN(CC1)C(=O)C2CCNCC2 [1] [3] [4]. This notation provides a linear representation of the molecular structure that can be processed by chemical software systems. The International Chemical Identifier string is InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 [1] [3], while the corresponding International Chemical Identifier Key is BWKOHTHENZSVRL-UHFFFAOYSA-N [1] [3] [4].

Physical Properties

The compound exhibits a melting point range of 41-46 degrees Celsius [6]. This relatively low melting point is characteristic of organic compounds containing saturated heterocyclic rings. The compound is typically stored at room temperature under standard laboratory conditions [8].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 41-46°C [6] | ChemDad Database |

| Storage Temperature | Room temperature [8] | Fujifilm Wako |

| Molecular Weight | 210.321 g/mol [2] | SynQuest Labs |

| Appearance | Solid [6] | Commercial suppliers |

Structural Components

The molecular architecture of 1-(Piperidin-4-ylcarbonyl)azepane comprises several distinct structural elements that contribute to its chemical identity [1]. The azepane component is a seven-membered saturated heterocyclic ring containing one nitrogen atom [9] [10] [11]. This ring system is also known as hexahydro-1H-azepine or hexamethyleneimine [10] [11]. The piperidine component represents a six-membered saturated heterocyclic ring with one nitrogen atom, which is a common structural motif in pharmaceutical chemistry [13].

| Structural Component | Description | Chemical Significance |

|---|---|---|

| Azepane Ring | Seven-membered saturated heterocycle [10] | Provides molecular flexibility |

| Piperidine Ring | Six-membered saturated heterocycle | Common pharmaceutical scaffold |

| Carbonyl Group | Methanone functional group [1] | Links the two ring systems |

| Tertiary Amide | Azepane nitrogen connection [1] | Contributes to molecular rigidity |

| Secondary Amine | Piperidine nitrogen [1] | Potential hydrogen bonding site |

Spectroscopic Identification

The compound can be characterized through various spectroscopic methods that provide definitive identification [14] [15]. Infrared spectroscopy typically reveals characteristic carbonyl stretching vibrations in the region of 1630-1650 wavenumbers, consistent with amide functionality [15]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts for the heterocyclic ring protons and carbons [15] [16].

| Spectroscopic Method | Characteristic Feature | Expected Range |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretch [15] | 1630-1650 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Piperidine protons [15] | 2.4-2.8 ppm |

| Proton Nuclear Magnetic Resonance | Azepane protons [15] | 3.3-3.6 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon [15] | 170-175 ppm |

| Mass Spectrometry | Molecular ion [1] | m/z 210 |

The systematic International Union of Pure and Applied Chemistry name for 1-(Piperidin-4-ylcarbonyl)azepane is azepan-1-yl(piperidin-4-yl)methanone [2] [3] [4] [5]. This nomenclature follows the standard conventions for naming organic compounds containing heterocyclic rings and carbonyl functional groups . The systematic name reflects the structural composition of the molecule, which consists of an azepane ring connected to a piperidine ring through a methanone (carbonyl) linkage .

The compound possesses the molecular formula C₁₂H₂₂N₂O with a molecular weight of 210.321 grams per mole [2] [3] [4] [5]. The structure features a seven-membered azepane ring (hexahydro-1H-azepine) attached to a six-membered piperidine ring through a carbonyl bridge at the 4-position of the piperidine ring [2].

Nomenclature Analysis and Breakdown

The International Union of Pure and Applied Chemistry name construction follows systematic rules for heterocyclic compounds with carbonyl functional groups. The name azepan-1-yl(piperidin-4-yl)methanone can be deconstructed as follows:

- azepan-1-yl: The azepane ring (seven-membered saturated nitrogen heterocycle) with the substituent attached at position 1 [6] [7] [8]

- piperidin-4-yl: The piperidine ring (six-membered saturated nitrogen heterocycle) with the substituent attached at position 4 [9] [10] [11] [12]

- methanone: The carbonyl functional group (C=O) serving as the linking bridge between the two heterocyclic rings [13] [14] [15] [16] [17]

According to International Union of Pure and Applied Chemistry nomenclature rules, the methanone designation indicates a ketone functional group where the carbonyl carbon is bonded to two carbon atoms from different ring systems [13] [14] [15]. This follows the systematic naming conventions where ketones are named using the suffix "-one" or "methanone" when serving as a bridge between substituents [13] [14] [15] [16].

Alternative Nomenclature Systems

The compound exists under several synonymous designations reflecting different nomenclature conventions used across various chemical databases and research publications [2] [3] [4] [5]. The most commonly encountered alternatives include:

| Naming Convention | Name | Naming System |

|---|---|---|

| IUPAC Systematic Name | azepan-1-yl(piperidin-4-yl)methanone | IUPAC systematic nomenclature |

| Common Name (Most Frequent) | 1-(Piperidin-4-ylcarbonyl)azepane | Functional class nomenclature |

| Alternative Common Name 1 | 1-Azepanyl(piperidin-4-yl)methanone | Substitutive nomenclature |

| Alternative Common Name 2 | 1-Azepanyl(4-piperidinyl)methanone | Substitutive nomenclature |

| Alternative Common Name 3 | 1-(piperidine-4-carbonyl)azepane | Functional class nomenclature |

| Chemical Abstracts Service Name | methanone, hexahydro-1H-azepin-1-yl-4-piperidinyl | Chemical Abstracts indexing |

| Descriptive Name | azaperhydroepinyl 4-piperidyl ketone | Descriptive nomenclature |

Heterocyclic Ring Nomenclature

The nomenclature of the heterocyclic components follows the Hantzsch-Widman system adopted by the International Union of Pure and Applied Chemistry for naming heterocyclic compounds [6] [18] [19] [20]:

Piperidine Ring: The six-membered saturated nitrogen heterocycle is named using the stem "piperidine" according to the Hantzsch-Widman nomenclature [6] [9] [10] [21] [11]. The systematic name follows the pattern: aza + inane = azinane, but "piperidine" is the preferred retained name [6] [21].

Azepane Ring: The seven-membered saturated nitrogen heterocycle follows the pattern: aza + epane = azepane [6] [7] [19] [8]. The ring size designation "epane" indicates a seven-membered saturated ring according to the Hantzsch-Widman system [6] [19].

Functional Group Priority and Naming Rules

The carbonyl group in this compound functions as a methanone bridge, which in International Union of Pure and Applied Chemistry nomenclature has specific priority rules [13] [14] [15] [16] [17] [22] [23] [24]. According to functional group priority tables, ketones (including methanone) rank below carboxylic acids, aldehydes, and nitriles but above alcohols, amines, and ethers [22] [23] [24]. In this compound, the methanone serves as the principal functional group connecting the two heterocyclic rings [2].

The positioning and numbering follow International Union of Pure and Applied Chemistry rules where the ketone carbon receives the lowest possible number in the naming system, and the attached substituents are numbered accordingly [13] [15] [16] [17]. The piperidin-4-yl designation indicates attachment at the 4-position of the piperidine ring, while azepan-1-yl indicates attachment at the 1-position of the azepane ring [2].

Comprehensive Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | azepan-1-yl(piperidin-4-yl)methanone | PubChem, Fisher Scientific |

| CAS Registry Number | 86542-89-4 | Multiple chemical databases |

| PubChem CID | 2794691 | PubChem |

| MDL Number | MFCD03372514 | Multiple chemical databases |

| Molecular Formula | C₁₂H₂₂N₂O | Multiple chemical databases |

| Molecular Weight (g/mol) | 210.321 | PubChem, Fisher Scientific |

| Exact Mass (g/mol) | 210.172156 | Chemical databases |

| SMILES | C1CCCN(CC1)C(=O)C2CCNCC2 | PubChem, Fisher Scientific |

| InChI | InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 | PubChem |

| InChI Key | BWKOHTHENZSVRL-UHFFFAOYSA-N | PubChem, Fisher Scientific |

| Topological Polar Surface Area (Ų) | 32.34 | Computational prediction |

| LogP | 1.3886 | Computational prediction |

| Hydrogen Bond Acceptors | 2 | Computational prediction |

| Hydrogen Bond Donors | 1 | Computational prediction |

| Rotatable Bonds | 1 | Computational prediction |

| Melting Point (°C) | 41-46 | Echemi |

| Boiling Point (°C) | 365.8 (at 760 mmHg) | Echemi |

| Density (g/cm³) | 1.025 | Echemi |

| Flash Point (°C) | 175 | Echemi |

| Refractive Index | 1.499 | Echemi |